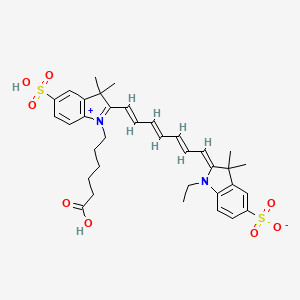
sodium;3-oxo-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-oxo-3-phenylpropanoate: is an organic compound with the molecular formula C₉H₇NaO₃. It is a sodium salt derivative of 3-oxo-3-phenylpropanoic acid, characterized by a phenyl group attached to a three-carbon chain with a keto group at the second carbon. This compound is commonly used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-oxo-3-phenylpropanoate typically involves the neutralization of 3-oxo-3-phenylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches neutrality. The resulting solution is then evaporated to obtain the sodium salt as a solid.
Industrial Production Methods
In an industrial setting, the production of sodium 3-oxo-3-phenylpropanoate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium 3-oxo-3-phenylpropanoate can undergo oxidation reactions, where the keto group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, where the keto group is converted to a hydroxyl group.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: 3-oxo-3-phenylpropanoic acid
Reduction: 3-hydroxy-3-phenylpropanoate
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Sodium 3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of sodium 3-oxo-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. The keto group plays a crucial role in these reactions, facilitating nucleophilic attacks and subsequent transformations .
Comparison with Similar Compounds
Similar Compounds
3-oxo-3-phenylpropanoic acid: The parent acid of sodium 3-oxo-3-phenylpropanoate.
3-hydroxy-3-phenylpropanoate: A reduced form of the compound.
3-phenylpropanoic acid: Lacks the keto group but shares the phenylpropanoate structure.
Uniqueness
Sodium 3-oxo-3-phenylpropanoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more reactive in aqueous solutions. This property distinguishes it from its parent acid and other similar compounds, making it more versatile in various chemical reactions and applications .
Properties
IUPAC Name |
sodium;3-oxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIIURBGZRQXFQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,6-Trichlorobenzo[d]oxazole](/img/structure/B7980920.png)









